molecular formula C9H13NO B13174114 1-(Azetidin-3-yl)hex-5-yn-1-one

1-(Azetidin-3-yl)hex-5-yn-1-one

Cat. No.: B13174114
M. Wt: 151.21 g/mol
InChI Key: AVSHCHXOEDHMRB-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)hex-5-yn-1-one is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a hex-5-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)hex-5-yn-1-one typically involves the formation of the azetidine ring followed by the attachment of the hex-5-yn-1-one moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)hex-5-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)hex-5-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)hex-5-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites, while the hex-5-yn-1-one moiety may participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)hex-5-yn-1-one is unique due to its combination of the azetidine ring and the hex-5-yn-1-one moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(azetidin-3-yl)hex-5-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-5-9(11)8-6-10-7-8/h1,8,10H,3-7H2

InChI Key

AVSHCHXOEDHMRB-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)C1CNC1

Origin of Product

United States

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